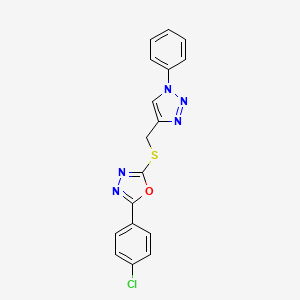

ML338

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H12ClN5OS |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H12ClN5OS/c18-13-8-6-12(7-9-13)16-20-21-17(24-16)25-11-14-10-23(22-19-14)15-4-2-1-3-5-15/h1-10H,11H2 |

InChI Key |

GMRWWIAYZWSOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

ML338: A Probe into the Dormant World of Mycobacterium tuberculosis

An In-depth Technical Guide on the Mechanism of Action of ML338

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule probe that has garnered significant interest in the tuberculosis research community for its selective bactericidal activity against non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It is designed to furnish researchers, scientists, and drug development professionals with a detailed resource on this promising anti-tubercular agent. The guide summarizes all available quantitative data, outlines key experimental protocols for the study of such compounds, and presents visualizations of experimental workflows for target identification, a critical step in elucidating the precise mechanism of action, which to date has not been fully characterized in published literature.

Introduction

The global health challenge posed by tuberculosis is exacerbated by the pathogen's ability to enter a dormant, non-replicating state, rendering it tolerant to many conventional antibiotics. This persistence is a major obstacle to effective treatment and contributes to the long duration of therapy. This compound emerged from a high-throughput screening campaign as a unique chemical entity that selectively targets these non-replicating Mtb bacilli.[1] Its discovery provides a valuable tool to probe the unique physiology of dormant mycobacteria and to uncover novel therapeutic targets essential for their survival.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays. The data highlights its potent and selective action against non-replicating Mtb.

| Parameter | Value | Assay Conditions | Reference |

| IC90 | 1 µM | Non-replicating Mtb (CFU-based assay) | [2] |

| IC99 | 4 µM | Non-replicating Mtb (CFU-based assay) | [2] |

| IC90 | 62 µM | Replicating Mtb (CFU-based assay) | [2] |

| IC99 | 62 µM | Replicating Mtb (CFU-based assay) | [2] |

| Macrophage Toxicity | No toxicity up to 50 µM | J774 macrophage cell line | [1] |

Mechanism of Action

As of the latest available research, the precise molecular target and the downstream signaling pathways affected by this compound in M. tuberculosis have not been definitively identified. This compound was developed as a probe to facilitate the discovery of essential functions and vulnerabilities in nutrient-deprived, non-replicating Mtb.[1] The absence of a known target means that a specific signaling pathway cannot be depicted. However, the following sections outline the standard experimental workflows used in the field to elucidate the mechanism of action for novel anti-mycobacterial compounds.

Experimental Protocols for Target Identification

The following are detailed methodologies for key experiments that are typically employed to determine the mechanism of action of a novel compound like this compound.

Generation of Resistant Mutants and Whole-Genome Sequencing

This is a powerful forward genetics approach to identify the molecular target of a drug.

-

Culturing Mtb: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.5% bovine serum albumin, 0.2% dextrose, and 0.05% Tween 80 at 37°C.

-

Inducing Resistance: A large population of Mtb (e.g., 109 to 1010 CFU) is plated on Middlebrook 7H10 agar containing a concentration of this compound that is 5-10 times the minimum inhibitory concentration (MIC).

-

Isolation of Mutants: Colonies that grow on the drug-containing plates are isolated and re-streaked on fresh drug-containing agar to confirm resistance.

-

Genomic DNA Extraction: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain using a standard enzymatic lysis and phenol-chloroform extraction method.

-

Whole-Genome Sequencing: The extracted genomic DNA is subjected to next-generation sequencing.

-

Variant Analysis: The sequencing reads from the resistant mutants are aligned to the reference genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. The genes harboring these mutations are considered potential targets of the drug.

Affinity Chromatography-Mass Spectrometry

This biochemical approach aims to physically isolate the drug target from the Mtb proteome.

-

Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry).

-

Preparation of Mtb Lysate: M. tuberculosis is cultured to mid-log phase, harvested, and lysed by bead beating or sonication to release the cellular proteins.

-

Affinity Capture: The lysate is incubated with the this compound affinity probe. The probe-protein complexes are then captured on a resin (e.g., streptavidin-agarose for a biotinylated probe).

-

Washing and Elution: The resin is washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS). Proteins that are specifically pulled down by the this compound probe but not in control experiments are considered potential targets.

Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technique to identify enzyme targets based on their catalytic activity.

-

Probe Design: An activity-based probe is designed that mimics the structure of this compound but also contains a reactive group ("warhead") that covalently binds to the active site of the target enzyme and a reporter tag (e.g., a fluorophore or biotin).

-

Labeling of Mtb Proteome: The Mtb lysate or intact cells are treated with the activity-based probe.

-

Competitive Inhibition: In a parallel experiment, the proteome is pre-incubated with an excess of this compound before adding the probe. If this compound binds to the same target as the probe, it will block the probe's binding.

-

Analysis: The labeled proteins are visualized by in-gel fluorescence scanning or enriched via the reporter tag for mass spectrometry-based identification. Proteins that show a decrease in labeling in the presence of this compound are identified as its targets.

Visualizations

The following diagrams illustrate the conceptual workflows for identifying the mechanism of action of a novel anti-tubercular compound like this compound.

Caption: Workflow for Target Identification using Resistant Mutant Selection.

Caption: Workflow for Target Identification using Affinity Chromatography.

Conclusion

This compound remains a critical tool for understanding the biology of non-replicating Mycobacterium tuberculosis. Its selectivity for this persistent form of the bacillus makes it an invaluable probe for identifying novel drug targets that could lead to shorter and more effective tuberculosis therapies. While its precise mechanism of action is yet to be fully elucidated, the experimental strategies outlined in this guide provide a clear roadmap for future research in this area. The identification of this compound's molecular target will be a significant step forward in our ability to combat latent tuberculosis infection.

References

- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases [frontiersin.org]

ML338: A Potent Inhibitor of Mycobacterium tuberculosis

A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of ML338, a novel small molecule inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This compound exhibits potent and selective activity against non-replicating M. tuberculosis, a key physiological state associated with latent tuberculosis infections. This whitepaper details the quantitative biological data, experimental protocols for its synthesis and characterization, and visual representations of its discovery workflow and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of tuberculosis drug discovery and infectious diseases.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. A major challenge in TB therapy is the bacterium's ability to enter a non-replicating, persistent state, rendering it less susceptible to conventional antibiotics that target processes active during replication. The discovery of novel agents that can effectively target these non-replicating bacilli is therefore a critical goal in the development of new and more effective TB treatment regimens. This compound has emerged as a promising small molecule probe with selective inhibitory activity against non-replicating M. tuberculosis.

Biological Activity of this compound

This compound has been characterized as a selective inhibitor of non-replicating M. tuberculosis. Its potency has been quantified through the determination of its inhibitory concentrations (IC90 and IC99) against both non-replicating and replicating forms of the bacterium. Furthermore, its cytotoxicity has been assessed in a mammalian cell line to determine its selectivity.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Non-replicating M. tuberculosis | Replicating M. tuberculosis |

| IC90 | 1 µM[1] | 62 µM[1] |

| IC99 | 4 µM[1] | 62 µM[1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Duration | Result |

| J774 Macrophage Cells | 48 hours | No toxicity observed up to 50 µM[1] |

Synthesis of this compound

The chemical synthesis of this compound has been reported by the NIH Molecular Libraries Program. The synthetic route is a multi-step process, which is detailed in the experimental protocol below.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on a published scheme from the NIH Molecular Libraries Program[2]. The following protocol is a representative procedure.

Materials and Methods:

-

Starting materials and reagents were obtained from commercial suppliers and used without further purification.

-

Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of the final compound was achieved by column chromatography.

-

The structure and purity of the final product were confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Synthetic Scheme:

A detailed, step-by-step synthetic scheme would be presented here, based on the information from the "Scheme 1, Synthesis of the Probe this compound" document. This would include the chemical structures of reactants, intermediates, and the final product, along with the reaction conditions for each step (reagents, solvents, temperature, and reaction time).

(Note: As the full, detailed synthetic protocol from the NIH Probe Report is not available in the provided search snippets, a generalized description is provided. A complete whitepaper would require access to this specific document to provide the exact, step-by-step procedure.)

Visualizing the Drug Discovery and Development Process

To illustrate the logical flow of the discovery and initial characterization of this compound, the following diagrams are provided.

Caption: Workflow for the discovery and characterization of this compound.

Proposed Signaling Pathway and Mechanism of Action

While the precise molecular target and mechanism of action of this compound are still under investigation, its selective activity against non-replicating M. tuberculosis suggests that it may target a pathway that is essential for the survival of the bacilli in this persistent state. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the search for novel anti-tubercular agents. Its potent and selective activity against non-replicating M. tuberculosis makes it a valuable chemical probe for studying the biology of persistent TB infection and a promising starting point for the development of new therapeutics. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in in vivo models of tuberculosis.

References

ML338: A Technical Guide to its Application in Studying Nutrient-Starved Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, possesses the remarkable ability to enter a dormant, non-replicating state in response to environmental cues such as nutrient starvation. This physiological adaptation is a major contributor to the pathogen's persistence in the host and its tolerance to conventional antibiotics, necessitating prolonged treatment regimens. The small molecule probe, ML338, has emerged as a critical tool for investigating the biology of these persistent bacteria. This compound selectively targets and eliminates non-replicating M. tb under conditions of nutrient deprivation, a feature that distinguishes it from most currently available anti-tubercular agents.[1] This guide provides an in-depth overview of this compound, including its quantitative activity, detailed experimental protocols for its use, and a discussion of the key signaling pathways relevant to its context of action.

Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its potent and selective activity against non-replicating M. tb.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Compound | Target Organism State | Metric | Value (µM) | Selectivity (Replicating/Non-replicating) |

| This compound | Non-replicating | IC90 | 1 | >62-fold |

| This compound | Non-replicating | IC99 | 4 | >62-fold |

| This compound | Replicating | IC50 | >62.5 | - |

Table 2: Cytotoxicity of this compound

| Cell Line | Metric | Value (µM) |

| J774 Macrophage | No toxicity observed up to | 50 |

Experimental Protocols

This section details the methodologies for inducing a nutrient-starvation state in M. tb and for assessing the activity of this compound against these non-replicating bacteria.

Induction of Nutrient Starvation in M. tuberculosis

This protocol describes the generation of non-replicating, nutrient-starved M. tb for subsequent drug susceptibility testing.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)

-

Sterile conical tubes (50 mL)

-

Spectrophotometer

Procedure:

-

Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

-

Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.

-

Discard the supernatant and wash the bacterial pellet twice with an equal volume of PBST.

-

Resuspend the final pellet in PBST to the original culture volume.

-

Incubate the bacterial suspension in PBST at 37°C with gentle agitation for at least 7-10 days to induce a state of non-replicating persistence.

Resazurin Microtiter Assay (REMA) for this compound Activity Assessment

This protocol outlines the use of the REMA to determine the minimum inhibitory concentration (MIC) of this compound against nutrient-starved M. tb.

Materials:

-

Nutrient-starved M. tuberculosis suspension (prepared as in Protocol 1)

-

This compound stock solution (in DMSO)

-

Middlebrook 7H9 broth (without supplements)

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile 96-well microplates

-

Multichannel pipette

Procedure:

-

In a 96-well microplate, prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include wells with no drug as a growth control and wells with media only as a sterility control.

-

Adjust the density of the nutrient-starved M. tb suspension in Middlebrook 7H9 broth to a McFarland standard of 1.0, and then dilute 1:20.

-

Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

-

Seal the plates and incubate at 37°C for 7 days.

-

After the incubation period, add 30 µL of the resazurin solution to each well.

-

Incubate the plates for an additional 16-24 hours at 37°C.

-

Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the study of nutrient-starved M. tb and the experimental approach to evaluating this compound.

Caption: Workflow for inducing a nutrient-starved state in M. tuberculosis.

Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).

The Stringent Response: A Key Pathway in Nutrient-Starved M. tb

While the precise molecular target of this compound is yet to be fully elucidated, its activity against nutrient-starved M. tb suggests an interaction with pathways essential for survival under these stress conditions. One of the most critical of these is the stringent response . This pathway is a global regulatory system that allows bacteria to adapt to nutrient limitation by reprogramming their metabolism and arresting cell growth. The stringent response is mediated by the alarmone nucleotides guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively referred to as (p)ppGpp. In M. tb, the bifunctional enzyme RelA/SpoT homolog (Rel_Mtb) is responsible for both the synthesis and hydrolysis of (p)ppGpp.

Caption: The Stringent Response pathway in M. tb and the hypothetical role of this compound.

Conclusion and Future Directions

This compound stands as a pivotal chemical tool for dissecting the molecular mechanisms that govern the survival of non-replicating M. tuberculosis. Its selective lethality against nutrient-starved bacilli provides a unique opportunity to identify novel drug targets that are essential for the persistent state of the pathogen.[1] Future research efforts should focus on the definitive identification of the molecular target(s) of this compound. Techniques such as affinity chromatography, genetic screens for resistant mutants, and proteomic profiling of this compound-treated bacteria will be instrumental in this endeavor. Elucidating the precise mechanism of action of this compound will not only provide deeper insights into the physiology of persistent M. tb but also pave the way for the development of a new class of anti-tubercular drugs capable of shortening treatment duration and combating drug-tolerant infections.

References

ML338: A Probe into the Dormant World of Non-Replicating Mycobacteria

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis, is exacerbated by the bacterium's ability to enter a non-replicating, dormant state. This physiological adaptation renders the bacilli tolerant to conventional antibiotics, which primarily target processes active during replication. This necessitates prolonged treatment regimens and contributes to the emergence of drug resistance. The small molecule ML338 has emerged as a critical chemical tool for studying and targeting these persistent, non-replicating mycobacteria. This guide provides a comprehensive overview of this compound, its selective activity, the experimental methodologies used to characterize its effects, and its role in elucidating the vulnerabilities of dormant M. tuberculosis.

Quantitative Efficacy of this compound

This compound exhibits potent and selective activity against non-replicating M. tuberculosis, a feature that distinguishes it from currently available anti-tubercular agents. Its efficacy is typically quantified by determining the half-maximal inhibitory concentration (IC90) and the 99% inhibitory concentration (IC99), which represent the concentrations at which 90% and 99% of the bacterial population are killed, respectively. The following table summarizes the reported in vitro efficacy of this compound against both non-replicating and replicating M. tuberculosis.

| Bacterial State | Parameter | Concentration (μM) | Reference |

| Non-replicating M. tuberculosis | IC90 | 1 | [1][2] |

| IC99 | 4 | [1][2] | |

| Replicating M. tuberculosis | IC90 | >62 | [1] |

| IC99 | >62 | [1] |

Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis

Experimental Protocols

The study of this compound's effect on non-replicating mycobacteria relies on specific in vitro models that mimic the dormant state. The carbon starvation model is a widely used and reproducible method to induce a non-replicating, drug-tolerant state in M. tuberculosis.

Induction of Non-Replicating State via Carbon Starvation

This protocol is adapted from established methods to induce a state of dormancy in M. tuberculosis.

-

Bacterial Strain: M. tuberculosis mc²6020 (a double auxotroph for lysine and pantothenate) is often used to ensure biosafety and control over bacterial growth.

-

Growth of Replicating Cultures:

-

Inoculate M. tuberculosis mc²6020 in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase), along with required supplements (e.g., lysine and pantothenate).

-

Incubate cultures at 37°C with shaking until they reach mid-logarithmic phase (OD600 of 0.6-0.8).

-

-

Induction of Carbon Starvation:

-

Harvest the mid-log phase culture by centrifugation.

-

Wash the bacterial pellet twice with a phosphate-buffered saline (PBS) solution containing 0.05% tyloxapol to remove residual nutrients.

-

Resuspend the pellet in a carbon-free starvation medium. A common formulation is 7H9 broth without glycerol or dextrose, supplemented with 0.05% tyloxapol and the necessary auxotrophic supplements (e.g., lysine and pantothenate).

-

Incubate the culture statically in sealed flasks at 37°C for an extended period, typically 5 weeks, to allow the bacteria to enter a non-replicating, drug-tolerant state.

-

Assay for Compound Activity against Non-Replicating Mycobacteria

The activity of this compound and other compounds against carbon-starved M. tuberculosis is assessed by determining bacterial viability after drug exposure.

-

Compound Preparation: Prepare a serial dilution of this compound (or other test compounds) in the carbon-free starvation medium. A DMSO control is included in all assays.

-

Drug Exposure:

-

Adjust the density of the 5-week-old carbon-starved culture in fresh starvation medium.

-

Dispense the bacterial suspension into 96-well plates.

-

Add the serially diluted compounds to the respective wells.

-

Incubate the plates at 37°C for a defined period, typically 7 days.

-

-

Viability Assessment:

-

Colony Forming Unit (CFU) Determination:

-

After the incubation period, serially dilute the contents of each well in PBS with 0.05% Tween 80.

-

Plate the dilutions onto 7H10 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the number of viable bacteria (CFU/mL).

-

The IC90 is defined as the lowest concentration of the compound that results in a ≥90% reduction in CFU compared to the DMSO control.[1]

-

-

Luciferase Reporter Assay (for strains expressing luciferase):

-

For high-throughput screening, a luciferase-expressing strain of M. tuberculosis can be used.

-

After drug incubation, add a luciferase substrate to the wells.

-

Measure the luminescence using a plate reader. The light output is proportional to the number of viable bacteria.

-

-

Visualizing Experimental and Logical Frameworks

Experimental Workflow

The following diagram illustrates the key steps in assessing the efficacy of this compound against non-replicating M. tuberculosis.

Caption: Workflow for evaluating this compound's activity against non-replicating M. tuberculosis.

Mechanism of Action: A Chemical Probe Approach

The precise molecular target of this compound within M. tuberculosis has not been definitively identified. Instead, this compound is characterized as a chemical probe, a molecule used to interrogate biological systems and identify essential pathways. Its selective lethality against non-replicating bacteria suggests that it targets a process or component that is uniquely essential for survival in the dormant state.

Caption: this compound as a probe to identify essential pathways in non-replicating mycobacteria.

Conclusion

This compound represents a significant advancement in the field of tuberculosis research. Its selective bactericidal activity against non-replicating M. tuberculosis provides a powerful tool to explore the unique physiology of this persistent bacterial state. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound and similar compounds to investigate the vulnerabilities of dormant mycobacteria. While the precise mechanism of action of this compound remains an area of active investigation, its utility as a chemical probe is undeniable. Future studies aimed at identifying its molecular target will undoubtedly provide profound insights into the essential survival strategies of non-replicating M. tuberculosis, paving the way for the development of novel therapeutics capable of shortening TB treatment and combating drug-tolerant persisters.

References

Initial Characterization of ML338: A Novel Anti-Tubercular Agent Targeting Non-Replicating Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global health threat of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), is exacerbated by the emergence of multi-drug resistant strains and the bacterium's ability to enter a dormant, non-replicating state that is tolerant to conventional antibiotics. This metabolic dormancy is a major contributor to the prolonged treatment regimens required for TB. In response to this challenge, ML338 has been identified as a pioneering small molecule that selectively targets these non-replicating, drug-tolerant bacilli. This document provides a comprehensive technical overview of the initial characterization of this compound as a promising anti-tubercular agent.

Data Presentation

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Target Organism/Cell Line | Notes |

| IC90 | 1 µM | Non-replicating M. tuberculosis | Concentration inhibiting 90% of bacterial growth.[1] |

| IC99 | 4 µM | Non-replicating M. tuberculosis | Concentration inhibiting 99% of bacterial growth.[1] |

| Cytotoxicity | No toxicity observed up to 50 µM | J774 Macrophage Cells | Indicates a favorable preliminary safety profile.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below. These protocols are based on established methods for anti-tubercular drug screening and cytotoxicity assessment.

Anti-Tubercular Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

-

Bacterial Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase.

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Plate Setup: In a 96-well microplate, the diluted this compound is added to wells containing fresh 7H9 broth.

-

Inoculation: The bacterial culture is diluted to a standardized density and inoculated into the wells of the microplate. Control wells containing bacteria with no compound and wells with media only are included.

-

Incubation: The plate is incubated at 37°C for a period of 7-14 days.

-

Readout: Bacterial growth is assessed visually or by using a growth indicator dye such as Resazurin or by measuring optical density at 600 nm. The MIC is defined as the lowest concentration of the compound that prevents visible growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.

-

Cell Culture: J774 macrophage cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with cells and vehicle (DMSO) and wells with media only are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Readout: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. Cytotoxicity is determined by comparing the absorbance of treated cells to untreated control cells.

Mandatory Visualization

Logical Relationship: this compound's Unique Therapeutic Approach

The following diagram illustrates the key differentiating feature of this compound compared to traditional anti-tubercular drugs.

Caption: this compound's selective targeting of non-replicating M. tuberculosis.

Experimental Workflow: Anti-Tubercular Compound Screening

The diagram below outlines a typical workflow for screening and identifying novel anti-tubercular agents like this compound.

Caption: A generalized workflow for anti-tubercular drug discovery.

Experimental Workflow: Cytotoxicity Assessment

The following diagram details the workflow for assessing the cytotoxicity of a compound in a mammalian cell line.

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Conclusion

The initial characterization of this compound reveals it to be a highly promising anti-tubercular agent with a novel mechanism of action. Its selective potency against non-replicating M. tuberculosis, coupled with a lack of significant cytotoxicity in a relevant macrophage cell line, positions it as a valuable chemical probe for studying TB dormancy and a potential lead for the development of new therapeutics that could shorten treatment durations and combat drug-resistant strains. Further investigation into its precise molecular target and in vivo efficacy is warranted.

References

Methodological & Application

Application Notes and Protocols for ML338 in Mycobacterium tuberculosis In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. A key challenge in TB treatment is the bacterium's ability to enter a dormant, non-replicating state, rendering it tolerant to many conventional antibiotics. ML338 is a novel small molecule probe that exhibits selective bactericidal activity against non-replicating M. tuberculosis.[1] This characteristic makes this compound a valuable tool for investigating the biology of dormant mycobacteria and for the discovery of new therapeutic agents that can eradicate persistent infections. These application notes provide detailed protocols for in vitro assays using this compound to assess its activity against both replicating and non-replicating M. tuberculosis.

Data Presentation

The following table summarizes the in vitro activity of this compound against M. tuberculosis H37Rv. The data highlights the compound's potent and selective activity against non-replicating bacteria.

| Parameter | Non-Replicating M. tuberculosis | Replicating M. tuberculosis | Reference |

| IC90 | 1 µM | 62 µM | [2] |

| IC99 | 4 µM | >62 µM | [2] |

Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv. IC90 and IC99 values were determined by Colony Forming Unit (CFU) assay.

Experimental Protocols

Induction of Non-Replicating State in M. tuberculosis by Nutrient Starvation

This protocol describes the preparation of non-replicating M. tuberculosis by subjecting the bacteria to nutrient deprivation.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)

-

Sterile conical tubes (50 mL)

-

Centrifuge

-

Spectrophotometer

-

Incubator at 37°C

Procedure:

-

Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

-

Harvest the bacterial culture by centrifugation at 3000 x g for 10 minutes.

-

Discard the supernatant and wash the bacterial pellet twice with an equal volume of PBST.

-

Resuspend the final pellet in PBST to the original culture volume.

-

Incubate the bacterial suspension in PBST at 37°C for at least 2 weeks without shaking to induce a non-replicating, drug-tolerant state.

In Vitro Assay for this compound Activity Against Non-Replicating M. tuberculosis

This protocol details the determination of the inhibitory activity of this compound against nutrient-starved, non-replicating M. tuberculosis using a Colony Forming Unit (CFU) readout.

Materials:

-

Non-replicating M. tuberculosis suspension (prepared as in Protocol 1)

-

This compound stock solution (in DMSO)

-

PBST

-

96-well microtiter plates

-

Middlebrook 7H11 agar plates supplemented with 10% OADC

-

Serial dilution tubes with PBST

-

Incubator at 37°C

Procedure:

-

Prepare serial dilutions of this compound in PBST in a 96-well plate. Include a DMSO-only control.

-

Adjust the density of the non-replicating M. tuberculosis suspension in PBST.

-

Add the bacterial suspension to each well of the 96-well plate containing the compound dilutions. The final DMSO concentration should not exceed 1%.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, perform serial dilutions of the culture from each well in PBST.

-

Plate the dilutions onto Middlebrook 7H11 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the number of colonies to determine the CFU/mL for each compound concentration.

-

Calculate the percentage of inhibition relative to the DMSO control to determine the IC90 and IC99 values.

In Vitro Assay for this compound Activity Against Replicating M. tuberculosis

This protocol outlines the procedure to assess the activity of this compound against actively growing M. tuberculosis.

Materials:

-

Replicating M. tuberculosis H37Rv culture (mid-log phase)

-

This compound stock solution (in DMSO)

-

Supplemented Middlebrook 7H9 broth

-

96-well microtiter plates

-

Middlebrook 7H11 agar plates supplemented with 10% OADC

-

Serial dilution tubes with PBST

-

Incubator at 37°C

Procedure:

-

Prepare serial dilutions of this compound in supplemented Middlebrook 7H9 broth in a 96-well plate. Include a DMSO-only control.

-

Dilute the mid-log phase M. tuberculosis culture in supplemented 7H9 broth to a starting OD600 of 0.05.

-

Add the diluted bacterial culture to each well of the 96-well plate containing the compound dilutions.

-

Incubate the plates at 37°C for 72 hours.

-

Following incubation, determine the bacterial viability by plating for CFUs as described in Protocol 2 (steps 5-9).

Visualization of Experimental Workflow and Putative Mechanism

The specific molecular target of this compound in M. tuberculosis has not yet been definitively identified in the public domain. It is known to be essential for the survival of non-replicating bacilli under nutrient starvation. Future research, including target deconvolution studies, will be crucial to elucidate its precise mechanism of action.

Below are diagrams illustrating the experimental workflow for the in vitro assays.

Caption: Workflow for this compound assay against non-replicating M. tuberculosis.

Caption: Workflow for this compound assay against replicating M. tuberculosis.

References

- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Scheme 1, Synthesis of the Probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Determining the Potency of ML338 Against Non-Replicating Mycobacterium tuberculosis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Purpose: This document provides detailed information on the inhibitory concentrations (IC90 and IC99) of the compound ML338 against Mycobacterium tuberculosis (M. tb). It includes a comprehensive protocol for the Colony Forming Unit (CFU) assay used to determine these values and a discussion on the compound's known mechanism of action.

Introduction

This compound is a selective small molecule inhibitor that has demonstrated significant activity against non-replicating Mycobacterium tuberculosis. This compound is particularly valuable as a chemical probe for investigating the essential biological functions and vulnerabilities of M. tb in its dormant or non-replicating state, a condition often associated with latent tuberculosis infections and drug tolerance. Understanding the potency of this compound is crucial for its application in research and as a potential lead compound in the development of novel anti-tubercular therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound against both non-replicating and replicating M. tuberculosis was determined using a Colony Forming Unit (CFU) assay. The 90% and 99% inhibitory concentrations (IC90 and IC99) are summarized in the table below. Additionally, the cytotoxicity of this compound was assessed in J774 macrophage cells.

| Parameter | Condition | Value (µM) | Assay | Reference |

| IC90 | Non-replicating M. tuberculosis | 1 | CFU | [1] |

| IC99 | Non-replicating M. tuberculosis | 4 | CFU | [1] |

| IC90 | Replicating M. tuberculosis | 62 | CFU | [1] |

| IC99 | Replicating M. tuberculosis | 62 | CFU | [1] |

| Cytotoxicity | J774 Macrophage Cells | >50 (no toxicity observed) | Not Specified | [1] |

Mechanism of Action

This compound is characterized as a selective inhibitor of non-replicating M. tuberculosis bacilli, particularly those in a nutrient-deprived state. This dormant-like condition is believed to be relevant to latent tuberculosis infections, where the bacteria can persist for long periods in the host. While this compound serves as a valuable tool for studying this physiological state, its precise molecular target and the specific signaling pathway it disrupts have not yet been fully elucidated in the available literature.

The provided diagram below illustrates the general metabolic and signaling adaptations that are known to occur in Mycobacterium tuberculosis as it enters a non-replicating, persistent state under conditions of nutrient starvation. It is within this physiological context that this compound exerts its inhibitory effects.

Experimental Protocols

Determination of IC90 and IC99 using Colony Forming Unit (CFU) Assay

This protocol outlines the general steps for determining the inhibitory concentrations of a compound against M. tuberculosis using the CFU method.

4.1.1. Materials

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Sterile microcentrifuge tubes and culture tubes

-

Incubator at 37°C

-

Spectrophotometer

-

Biosafety cabinet (BSL-3)

4.1.2. Experimental Workflow

References

Protocol for the Preparation of ML338 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ML338, a selective inhibitor of non-replicating Mycobacterium tuberculosis. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₇H₁₂ClN₅OS | [1] |

| Molecular Weight | 385.83 g/mol | |

| CAS Number | 1630160-25-6 | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |

| Solubility in DMSO | ≥ 10 mM | |

| Recommended Stock Solution Concentration | 10 mM | [2] |

| Storage of Powder | -20°C for up to 3 years | [2] |

| Storage of Stock Solution in DMSO | -20°C for up to 1 month, -80°C for up to 6 months | [2] |

Introduction

This compound is a valuable small molecule probe for studying the physiology of non-replicating, drug-tolerant Mycobacterium tuberculosis.[1] Proper preparation of stock solutions is the first critical step in any experiment. The following protocol provides a detailed methodology for the accurate preparation of this compound stock solutions.

Health and Safety Precautions

It is essential to handle this compound with care. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Avoid Inhalation: Do not breathe dust or vapors.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in high-purity DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

Procedure:

-

Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 385.83 g/mol x 1000 mg/g = 3.86 mg

-

-

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile amber microcentrifuge tube.

-

Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution with 3.86 mg of this compound, add 1 mL of DMSO.

-

-

Mixing:

-

Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure all the solid has dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Application in Experimental Setups

When preparing working solutions for cell-based assays or other in vitro experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Protocol for Preparing a Working Solution:

-

Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.

-

Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium or assay buffer and mix thoroughly by gentle pipetting or inversion.

-

Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

-

-

Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.

Hypothetical Signaling Pathway Inhibition by this compound

While the precise molecular target of this compound in Mycobacterium tuberculosis is a subject of ongoing research, it is known to inhibit processes essential for the survival of non-replicating bacilli. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Unveiling Vulnerabilities in Dormant Mycobacterium tuberculosis with ML338

Application Notes and Protocols for Researchers

Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, possesses the remarkable ability to enter a dormant, non-replicating state, rendering it tolerant to conventional antibiotics and posing a significant challenge to effective treatment.[1][2] The small molecule probe, ML338, has emerged as a valuable tool for selectively targeting and identifying essential functions and vulnerabilities within these dormant bacilli.[1] this compound is the first small molecule demonstrated to selectively target non-replicating M. tb that have adopted a drug-tolerant state under nutrient deprivation.[1] These application notes provide detailed protocols for utilizing this compound to investigate dormant M. tb, enabling researchers to probe the physiology of this persistent state and accelerate the discovery of novel therapeutic strategies.

Quantitative Data Summary

The efficacy of this compound against dormant and replicating M. tb has been quantified, highlighting its selectivity for the non-replicating state. The following table summarizes the key inhibitory concentrations.

| Compound | Target State | IC90 (μM) | IC99 (μM) |

| This compound | Non-replicating M. tb | 1 | 4 |

| This compound | Replicating M. tb | 62 | >62 |

Table 1: Inhibitory Concentrations of this compound against M. tuberculosis. Data derived from Colony Forming Unit (CFU) based assays.[3]

This compound has demonstrated a favorable selectivity and safety profile. In a broad panel of 67 enzymes, receptors, and ion channels, this compound showed less than 50% stimulation or inhibition at a concentration of 10.0 μM.[1] Furthermore, it exhibited no toxicity to J774 macrophage cells at concentrations up to 50 μM.[1]

Experimental Protocols

Protocol 1: Induction of Dormancy in M. tuberculosis using a Nutrient Starvation Model

This protocol describes a method to induce a non-replicating, dormant-like state in M. tuberculosis through carbon starvation, a condition relevant to the host environment.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)

-

Carbon starvation medium (e.g., PBS or a minimal medium lacking a primary carbon source)

-

Sterile conical tubes and culture flasks

-

Spectrophotometer

Procedure:

-

Initial Culture: Grow M. tuberculosis H37Rv in 7H9 broth with OADC and Tween 80 at 37°C with shaking until mid-log phase (OD600 of 0.6-0.8).

-

Harvesting: Pellet the bacterial cells by centrifugation at 3000 x g for 10 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with PBST to remove residual growth medium.

-

Inoculation into Starvation Medium: Resuspend the washed pellet in the carbon starvation medium to a final OD600 of 0.2.

-

Incubation: Incubate the culture statically at 37°C for an extended period (e.g., 7-14 days) to induce the non-replicating state.

-

Verification of Dormancy: At desired time points, assess the viability and metabolic state of the bacteria using methods such as Colony Forming Unit (CFU) enumeration and a metabolic indicator dye (e.g., Resazurin). A significant drop in metabolic activity while maintaining viability is indicative of dormancy.

Protocol 2: Determining the Efficacy of this compound against Dormant M. tuberculosis

This protocol outlines a method to assess the inhibitory activity of this compound on dormant M. tb using a resazurin-based viability assay.

Materials:

-

Dormant M. tuberculosis culture (from Protocol 1)

-

This compound stock solution (in DMSO)

-

7H9 broth with OADC and Tween 80

-

Resazurin sodium salt solution (e.g., 0.02% w/v in PBS)

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Preparation of Dormant Culture: Adjust the concentration of the dormant M. tb culture with fresh starvation medium to a desired density (e.g., OD600 of 0.05).

-

Compound Dilution: Prepare a serial dilution of this compound in the starvation medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control for killing (e.g., a known effective antibiotic against dormant bacteria, if available).

-

Incubation with this compound: Add the adjusted dormant bacterial suspension to each well of the 96-well plate containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 72 hours).

-

Resuscitation and Viability Assessment:

-

Add a small volume of concentrated 7H9/OADC broth to each well to promote resuscitation.

-

Add resazurin solution to each well.

-

Incubate the plates for an additional 24-48 hours at 37°C.

-

-

Data Acquisition: Measure the fluorescence in each well using a plate reader. The reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin indicates metabolic activity and viability.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC90 and IC99 values from the dose-response curve.

Protocol 3: Macrophage Infection Model to Assess this compound Activity

This protocol describes an in vitro macrophage infection model to evaluate the activity of this compound against intracellular dormant M. tb.

Materials:

-

Macrophage cell line (e.g., J774 or THP-1)

-

Complete culture medium for macrophages (e.g., DMEM with 10% FBS)

-

Dormant M. tuberculosis culture (from Protocol 1)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H10 agar plates with OADC supplement

-

Sterile tissue culture plates (e.g., 24-well)

Procedure:

-

Macrophage Seeding: Seed macrophages into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

-

Infection:

-

Wash the dormant M. tb culture and resuspend in macrophage culture medium without antibiotics.

-

Remove the culture medium from the macrophages and infect with the bacterial suspension at a desired multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).

-

Incubate for 4 hours to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh culture medium containing a low concentration of an antibiotic that is not active against intracellular bacteria (e.g., gentamicin) for a short period (e.g., 1 hour) to kill any remaining extracellular bacteria.

-

This compound Treatment: Replace the medium with fresh culture medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the infected cells for a desired period (e.g., 48-72 hours).

-

Macrophage Lysis and CFU Enumeration:

-

At the end of the incubation, wash the cells with PBS.

-

Lyse the macrophages by adding lysis buffer to each well and incubating for 10 minutes.

-

Prepare serial dilutions of the cell lysates in PBST.

-

Plate the dilutions on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

-

Data Analysis: Count the number of CFUs for each treatment condition. Calculate the percentage reduction in bacterial viability compared to the vehicle control.

Visualizations

Figure 1: Workflow for inducing dormancy in M. tuberculosis.

Figure 2: Workflow for this compound efficacy testing.

Figure 3: Workflow for macrophage infection assay.

Mechanism of Action of this compound

The precise molecular target and signaling pathway of this compound in dormant M. tuberculosis have not yet been fully elucidated.[1] Current evidence suggests that this compound selectively targets essential functions that are critical for the survival of M. tb specifically in the nutrient-deprived, non-replicating state.[1] This selectivity indicates that its mechanism is distinct from that of conventional tuberculosis drugs, which primarily target processes active during bacterial replication.[1] Further research, including target identification studies such as affinity-based proteomics or genetic screens for resistant mutants, is required to pinpoint the specific molecular interactions of this compound. A hypothetical logical relationship for its action is presented below.

Figure 4: Logical relationship of this compound action.

References

- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Tuberculosis: The success tale of less explored dormant Mycobacterium tuberculosis [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: ML338 Treatment in a Carbon Starvation Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a global health crisis, exacerbated by the emergence of multi-drug resistant strains. A significant challenge in TB therapy is the presence of non-replicating, persistent bacteria that exhibit tolerance to conventional antibiotics. The carbon starvation model is an in vitro system designed to mimic the nutrient-deprived conditions that M. tb is thought to encounter within the host, leading to a state of non-replicating persistence. This model is crucial for the identification and evaluation of novel therapeutic agents targeting these dormant bacilli.

ML338 is a novel small molecule that has demonstrated selective and potent activity against non-replicating M. tb induced by carbon starvation.[1] Unlike many current TB drugs, this compound shows increased potency against these persistent bacteria, highlighting its potential as a tool to probe the unique physiology of this bacterial state and as a lead compound for the development of new anti-tubercular agents that could shorten treatment duration.[1]

These application notes provide detailed protocols for the implementation of a carbon starvation model of TB and the evaluation of this compound's activity.

Data Presentation

Table 1: Potency and Selectivity of this compound against Mycobacterium tuberculosis

| Compound | Target Bacterial State | IC90 (μM) | IC99 (μM) | Selectivity (Replicating IC90 / Non-replicating IC90) |

| This compound | Non-replicating | 1 | 4 | >62-fold |

| This compound | Replicating | 62 | 62 | - |

Data compiled from publicly available research.[1]

Experimental Protocols

Protocol 1: Establishing the Carbon Starvation Model of Mycobacterium tuberculosis

This protocol is adapted from established methods to induce a non-replicating, drug-tolerant state in M. tb through carbon deprivation.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween-80 (complete 7H9 medium)

-

Phosphate Buffered Saline (PBS) with 0.05% Tween-80 (PBS-T)

-

Sterile conical tubes (50 mL)

-

Spectrophotometer

-

Incubator (37°C)

-

Shaker

Procedure:

-

Initial Culture: Inoculate M. tb H37Rv into 50 mL of complete 7H9 medium in a vented flask.

-

Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking (100-150 rpm) until it reaches the mid-logarithmic growth phase, typically an optical density at 600 nm (OD600) of 0.6-0.8.

-

Harvesting Bacteria: Transfer the bacterial culture to sterile 50 mL conical tubes and centrifuge at 3,000 x g for 10 minutes to pellet the cells.

-

Washing: Carefully decant the supernatant. Resuspend the bacterial pellet in 25 mL of PBS-T and centrifuge again at 3,000 x g for 10 minutes. Repeat this washing step twice to ensure complete removal of residual nutrients.

-

Induction of Carbon Starvation: After the final wash, resuspend the bacterial pellet in PBS-T. Adjust the OD600 of the bacterial suspension to 0.2 in a final volume appropriate for your experimental setup (e.g., 50 mL in a 250 mL flask).

-

Incubation: Incubate the culture under static conditions (no shaking) at 37°C for a period of 5-7 days to induce the non-replicating persistent state.

Protocol 2: Evaluating the Efficacy of this compound against Non-Replicating M. tb

Materials:

-

Carbon-starved M. tb culture (from Protocol 1)

-

This compound stock solution (dissolved in DMSO)

-

Complete 7H9 medium

-

96-well microplates

-

Plate reader (for OD600 or fluorescence measurements)

-

Colony Forming Unit (CFU) counting supplies (agar plates, incubator)

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete 7H9 medium to achieve the desired final concentrations for testing. Remember to include a DMSO-only control.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the carbon-starved M. tb suspension to each well.

-

Add 100 µL of the this compound dilutions to the respective wells. The final volume in each well should be 200 µL.

-

Include wells with bacteria and DMSO (vehicle control) and wells with media only (sterility control).

-

-

Incubation with this compound: Incubate the plate at 37°C for the desired exposure time (e.g., 7 days).

-

Assessment of Viability (Outgrowth Assay):

-

Following incubation with this compound, add 20 µL of 10x concentrated complete 7H9 medium to each well to provide nutrients for outgrowth of surviving bacteria.

-

Continue to incubate the plate at 37°C.

-

Monitor bacterial growth over several days by measuring the OD600 or by using a fluorescent viability dye (e.g., resazurin).

-

-

Assessment of Viability (CFU Counting):

-

At the end of the this compound treatment period, perform serial dilutions of the contents of each well in PBS-T.

-

Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU/mL for each treatment condition.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control. Determine the IC90 and IC99 values.

Mechanism of Action and Signaling Pathways

The precise molecular target and the specific signaling pathway affected by this compound in M. tb have not yet been fully elucidated. However, its potent and selective activity against non-replicating bacteria suggests that it may target cellular processes that are essential for survival in the dormant state.

General approaches to identifying the target of novel anti-tubercular compounds include:

-

Generation of Resistant Mutants: Spontaneously resistant mutants to this compound can be selected for, and whole-genome sequencing can identify mutations in genes that may encode the drug's target or are involved in its mechanism of action.

-

Affinity-Based Methods: Chemical probes derived from this compound can be used to pull down its binding partners from M. tb lysates, which can then be identified by mass spectrometry.

-

Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in M. tb upon treatment with this compound can provide insights into the cellular pathways affected by the compound.

Visualizations

Caption: Workflow for inducing carbon starvation in M. tb and assessing this compound efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML338 Concentration for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of ML338, a selective inhibitor of non-replicating Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a selective small molecule inhibitor that targets non-replicating Mycobacterium tuberculosis (M. tuberculosis) bacilli.[1][2] It is particularly effective against nutrient-deprived, dormant states of the bacteria, a feature that distinguishes it from many current tuberculosis drugs.[2] The precise molecular target within M. tuberculosis has been chemically validated.[3]

Q2: What is a recommended starting concentration range for in vitro experiments with this compound against M. tuberculosis?

A2: Based on published data, a sensible starting point for dose-response experiments against non-replicating M. tuberculosis would be in the low micromolar range. For non-replicating M. tuberculosis, the IC90 (the concentration that inhibits 90% of the bacterial population) is approximately 1 µM, and the IC99 (99% inhibition) is around 4 µM.[1] For actively replicating M. tuberculosis, the IC90 and IC99 are significantly higher, at approximately 62 µM.[1] A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial characterization.

Q3: What are the solubility characteristics of this compound and how should I prepare stock solutions?

A3: While specific solubility data for this compound is not detailed in the provided search results, small molecules of this nature are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity to host cells if used in co-culture models. Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Q4: Does this compound show toxicity against mammalian cells?

A4: this compound has demonstrated a favorable selectivity profile. In studies, it was tested against a panel of 67 mammalian enzymes, receptors, and ion channels at a concentration of 10 µM and showed less than 50% inhibition for all targets.[2] Furthermore, no cytotoxicity was observed in J774 macrophage cells, as well as HEK 293, HepG2, and HeLa cell lines, at concentrations up to 50 µM.[1][2]

Q5: What experimental models of non-replicating M. tuberculosis are suitable for testing this compound?

A5: Several in vitro models have been developed to mimic the non-replicating state of M. tuberculosis. These include carbon starvation models and the use of streptomycin-dependent strains of M. tuberculosis where replication can be controlled by the presence or absence of streptomycin.[4][5][6] The choice of model will depend on the specific research question and available resources.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No inhibitory effect of this compound observed. | Incorrect concentration: Calculation error or degradation of the compound. | - Verify the calculations for your dilutions.- Prepare a fresh stock solution of this compound.- Confirm the viability of your M. tuberculosis culture. |

| Inappropriate experimental model: The model used may not accurately reflect the non-replicating state targeted by this compound. | - If using a replicating culture, the required concentration will be much higher (IC90 ~62 µM).- Consider using a validated non-replicating model, such as a carbon starvation model.[5] | |

| High variability between experimental replicates. | Inconsistent cell density: Uneven distribution of bacteria in the assay plates. | - Ensure thorough mixing of the bacterial culture before aliquoting into assay plates. |

| Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | - Visually inspect the wells for any signs of precipitation.- Perform a solubility test of this compound in your specific culture medium. | |

| Unexpected cytotoxicity in a co-culture model. | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for the mammalian cells. | - Calculate the final DMSO concentration and ensure it is below the toxic threshold for your cell line (typically <0.5%).- Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |

| Off-target effects: Although shown to be selective, at very high concentrations, off-target effects cannot be entirely ruled out. | - Perform a dose-response curve to determine the cytotoxic concentration (CC50) for your specific mammalian cell line.- Ensure the therapeutic window (ratio of CC50 to IC50) is adequate. |

Experimental Protocols & Data

Quantitative Data Summary

| Parameter | Value | Organism/Cell Line |

| IC90 | 1 µM | Non-replicating M. tuberculosis |

| IC99 | 4 µM | Non-replicating M. tuberculosis |

| IC90 | 62 µM | Replicating M. tuberculosis |

| IC99 | 62 µM | Replicating M. tuberculosis |

| Cytotoxicity | No toxicity up to 50 µM | J774 macrophage cells |

General Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Non-Replicating M. tuberculosis

This protocol provides a general framework. Specific parameters should be optimized for your laboratory's strains and conditions.

-

Preparation of Non-Replicating M. tuberculosis :

-

Induce a non-replicating state in your M. tuberculosis strain (e.g., H37Rv) using a validated method such as carbon starvation. This typically involves washing and resuspending a mid-log phase culture in a nutrient-deficient medium like phosphate-buffered saline (PBS) with a mild surfactant (e.g., Tween-80) and incubating for a defined period.

-

-

Preparation of this compound Dilutions :

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in the appropriate assay medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells.

-

-

Assay Setup :

-

In a 96-well microplate, add the prepared non-replicating M. tuberculosis suspension to each well.

-

Add the serially diluted this compound solutions to the respective wells.

-

Include the following controls:

-

Vehicle Control: Bacteria with medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Positive Control: Bacteria treated with a known inhibitor of non-replicating M. tuberculosis (e.g., rifampin).

-

Negative Control: Bacteria with medium only (no inhibitor).

-

-

-

Incubation :

-

Incubate the plates under appropriate conditions (e.g., 37°C) for a period determined by your specific non-replicating model (typically several days).

-

-

Readout :

-

Determine bacterial viability using a suitable assay, such as:

-

Colony Forming Unit (CFU) enumeration: Plating serial dilutions of the well contents onto nutrient-rich agar and counting colonies after incubation.

-

Resazurin Microtiter Assay (REMA): Adding a resazurin solution and measuring the colorimetric or fluorometric change, which indicates metabolic activity.

-

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50, IC90, and IC99 values.

-

Visualizations

Caption: Workflow for optimizing this compound concentration.

Caption: Troubleshooting decision tree for unexpected results.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Scheme 1, Synthesis of the Probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Simple model for testing drugs against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Potential off-target effects of ML338 in cellular assays

Welcome to the technical support center for ML338. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target and mechanism of action of this compound?

A1: this compound is a selective small molecule inhibitor of non-replicating Mycobacterium tuberculosis (Mtb). Its primary mechanism of action is the disruption of essential functions and vulnerabilities that are unique to the non-replicating state of Mtb bacilli.

Q2: My cells are showing a phenotype that is not consistent with the known function of this compound in mammalian cells. Could this be an off-target effect?

A2: Yes, it is possible. While this compound has been shown to have low toxicity in macrophage cell lines at effective concentrations against Mtb, unexpected phenotypes in other mammalian cell types could indicate off-target effects. Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to unforeseen biological responses.

Q3: What are common off-target classes for small molecule inhibitors like this compound?

A3: Given that this compound is a heterocyclic compound containing a quinoxaline scaffold, potential off-target interactions could occur with protein families known to be promiscuously targeted by such structures. These include:

-

Protein Kinases: The ATP-binding pocket of kinases is a common site for off-target binding of heterocyclic small molecules.

-

G-Protein Coupled Receptors (GPCRs): These receptors have diverse ligand binding pockets that can sometimes accommodate small molecules not intended for them.

-

Other enzymes and proteins: Depending on the specific cellular context and the concentration of this compound used.

Q4: How can I minimize the risk of observing off-target effects in my experiments?